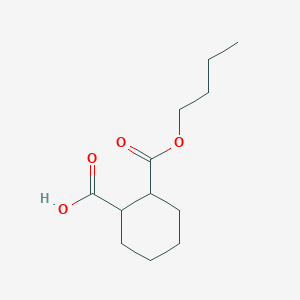
Butyl hydrogen cyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl hydrogen cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane and is characterized by the presence of two carboxylate groups attached to the cyclohexane ring. This compound is used in various industrial applications, particularly as a plasticizer in the production of flexible plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .
Análisis De Reacciones Químicas
Types of Reactions
Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of various esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alcohols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .
Comparación Con Compuestos Similares
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
Uniqueness
Butyl hydrogen cyclohexane-1,2-dicarboxylate is unique in its ability to provide enhanced flexibility and plasticity to PVC products without the potential health risks associated with phthalate-based plasticizers. Its hydrogenated structure reduces the likelihood of leaching and environmental contamination, making it a safer alternative for use in various applications .
Propiedades
Número CAS |
21583-35-7 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
2-butoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
Clave InChI |
VRHUZZLSVQTROS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CCCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


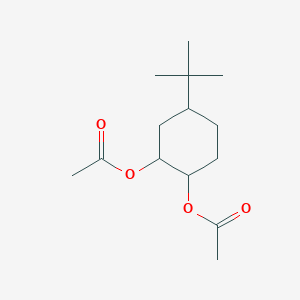
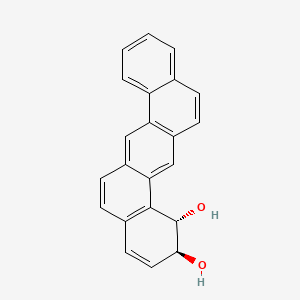
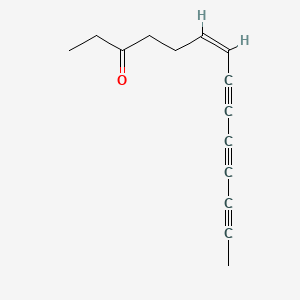

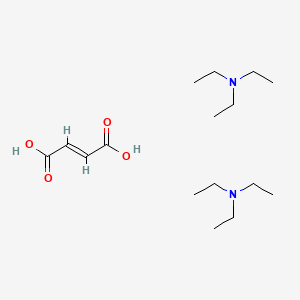
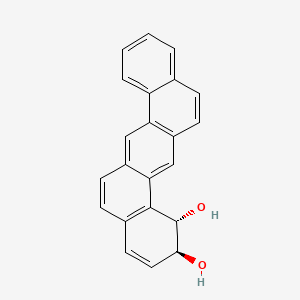
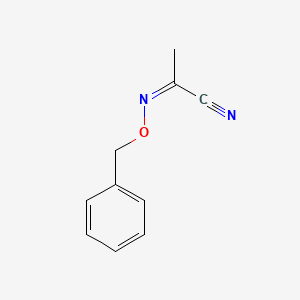
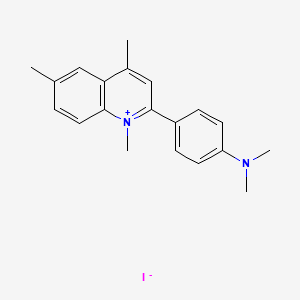
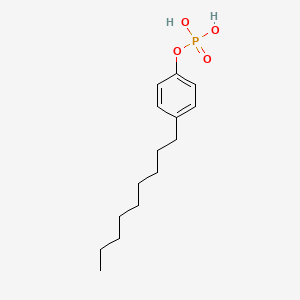

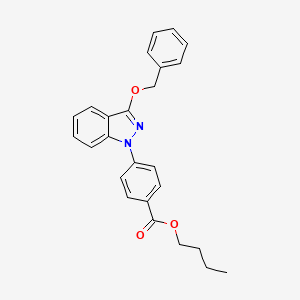

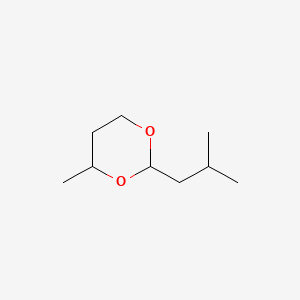
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
